![molecular formula C10H8N4O2 B11892539 2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 61645-36-1](/img/structure/B11892539.png)
2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinoxaline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinylquinoxaline with formaldehyde and formic acid, leading to the formation of the triazoloquinoxaline core . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazoloquinoxaline core can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one.
Reduction: Dihydro-2-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one.
Substitution: 2-(Substituted methyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.
Industry: Potential use as a corrosion inhibitor in metal protection
作用機序
The mechanism of action of 2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation, such as c-Met kinase. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: Known for their potential as PCAF inhibitors with anticancer activity.
1,2,4-Triazolo[4,3-a]pyrazines: Exhibits significant c-Met kinase inhibition and anticancer properties.
Uniqueness
2-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one stands out due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its solubility. This unique feature allows for the development of derivatives with improved biological activity and pharmacokinetic properties .
特性
CAS番号 |
61645-36-1 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC名 |
2-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C10H8N4O2/c15-6-13-10(16)14-8-4-2-1-3-7(8)11-5-9(14)12-13/h1-5,15H,6H2 |
InChIキー |
FEZNQCMERXLGMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC3=NN(C(=O)N23)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


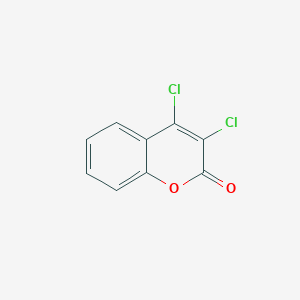
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)

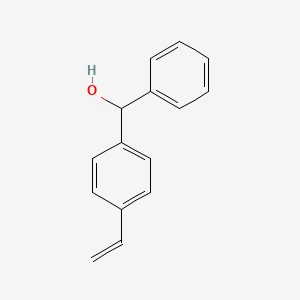
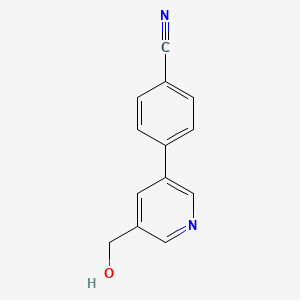
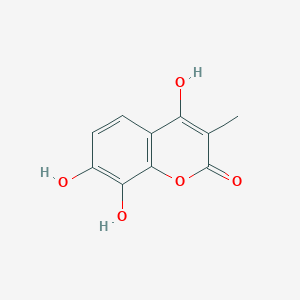


![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
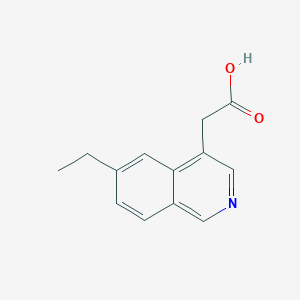
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)


